(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide
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Overview
Description
(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenyl group, an oxazolo[4,5-b]pyridinyl group, and a carbamothioyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include nitrating agents, thionyl chloride, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O4S/c28-19(11-6-14-3-1-4-17(13-14)27(29)30)25-22(32)24-16-9-7-15(8-10-16)21-26-20-18(31-21)5-2-12-23-20/h1-13H,(H2,24,25,28,32)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDVSZGTGGXXHY-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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